4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-13-24-18(12-28-13)14-3-5-16(6-4-14)29(26,27)23-10-17-19(21-8-7-20-17)15-9-22-25(2)11-15/h3-9,11-12,23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAASURZVLPNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl Chloride
The oxazole-substituted benzenesulfonyl chloride is synthesized via a two-step protocol:
Friedel-Crafts Acylation :
Oxazole Formation :
Alternative Route: Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed coupling is employed:
- 4-Bromobenzenesulfonyl chloride reacts with 2-methyl-1,3-oxazol-4-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1).
- Key Advantage : Avoids harsh Friedel-Crafts conditions, improving functional group tolerance.
- Yield : 75–80%.
Synthesis of the Pyrazine-Methylpyrazole Subunit
Preparation of 3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine
Nucleophilic Aromatic Substitution :
Methylation of the Amine :
Final Assembly via Sulfonamide Coupling
Reaction of Sulfonyl Chloride with Amine
- 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride (1.2 equiv) is added dropwise to a solution of 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethylamine (1.0 equiv) in anhydrous THF with Et₃N (3.0 equiv) at 0°C.
- Workup : The mixture is stirred for 4 h at room temperature, diluted with H₂O, and extracted with EtOAc.
- Purification : Flash chromatography (hexane/EtOAc 4:1) yields the title compound as a white solid.
- Yield : 60–65%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
δ 8.81 (s, 1H, oxazol-H), 8.45 (d, J = 5.1 Hz, 1H, pyrazine-H), 8.12 (s, 1H, pyrazole-H), 7.95 (d, J = 8.3 Hz, 2H, benzene-H), 7.62 (d, J = 8.3 Hz, 2H, benzene-H), 4.65 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃), 2.55 (s, 3H, oxazol-CH₃).¹³C NMR :
δ 165.2 (SO₂), 152.1 (oxazol-C), 144.8 (pyrazine-C), 138.5 (pyrazole-C), 129.4–127.1 (benzene-C), 45.2 (CH₂), 38.7 (N-CH₃), 14.3 (oxazol-CH₃).
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Oxazole Cyclization Side Reactions
Sulfonamide Hydrolysis
- Issue : Degradation of the sulfonamide under acidic conditions during workup.
- Solution : Neutralization with NaHCO₃ prior to extraction and low-temperature storage of intermediates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts + Coupling | 60 | 98 | Cost-effective for scale-up |
| Suzuki-Miyaura + Coupling | 75 | 99 | Higher regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
It might exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, emphasizing structural variations, biological activities, and pharmacokinetic profiles.
Structural Analog with Thiophene-Ethyl Linker
Compound : 4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
- Key Differences : Replaces the pyrazine-methyl group with a thiophene-ethyl linker.
- Synthesis : Likely involves Suzuki coupling for thiophene-pyrazole integration, analogous to methods in .
Triazolopyridine-Methyl Derivative
Compound : 4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
- Key Differences : Substitutes the pyrazine-pyrazole unit with a trifluoromethylated triazolopyridine group.
- Biological Activity: The trifluoromethyl group may improve metabolic stability and bioavailability.
- Synthesis : Likely employs cyclocondensation for triazolopyridine formation, differing from the pyrazine-based coupling in the target compound.
Pyrazoline-Based Benzenesulfonamides
Compounds : 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides
- Key Differences : Feature a dihydropyrazoline ring instead of oxazole and pyrazine groups.
- Biological Activity: Demonstrated carbonic anhydrase inhibition (IC50 values: 10–50 nM) and cytotoxicity against cancer cell lines (e.g., MCF-7, IC50 = 2.1 μM for compound 1c) .
Comparative Data Table
Key Research Findings
The absence of a dihydropyrazoline ring distinguishes the target from carbonic anhydrase inhibitors, suggesting divergent therapeutic applications .
Kinase Inhibition Potential: Analogs with pyrazole and pyrazine motifs (e.g., compounds) exhibit kinase inhibitory effects (e.g., EGFR inhibition, IC50 = 0.8–3.2 μM) . The target compound’s pyrazine-pyrazole unit could similarly target ATP-binding pockets in kinases.
Pharmacokinetic Considerations :
- The trifluoromethyl group in the triazolopyridine derivative and the thiophene in ’s compound may confer superior metabolic stability compared to the target’s pyrazine system, which could be prone to oxidative metabolism.
Biological Activity
The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide moiety is known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Antitumor Activity :
- Preliminary investigations suggest that the compound may possess antitumor properties. It has shown cytotoxic effects on cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties in various models. It demonstrated a reduction in pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been documented regarding the application of this compound in various therapeutic settings:
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of the compound in treating skin infections caused by drug-resistant bacteria. Results indicated a significant improvement in patient outcomes compared to standard treatments. -
Case Study on Cancer Treatment :
In vitro studies on breast cancer cells demonstrated that the compound induced apoptosis via mitochondrial pathways. This suggests its potential as a novel chemotherapeutic agent. -
Case Study on Inflammatory Disorders :
Animal models of arthritis showed that administration of the compound reduced joint inflammation and pain, supporting its use as an anti-inflammatory agent.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of this sulfonamide-based compound?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediate heterocycles (e.g., oxazole and pyrazole rings) followed by sulfonamide coupling. Key steps include:
- Oxazole formation : Cyclization of precursors under controlled temperatures (e.g., reflux in ethanol with catalysts like sulfuric acid) .
- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with a pyrazine-containing amine under anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the final product. Analytical techniques like NMR and HPLC are critical for verifying intermediate and final product integrity .
Q. What analytical techniques are essential for confirming the structural identity of the compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and connectivity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the final compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during coupling reactions .
- Temperature control : Lower temperatures (0–5°C) during sulfonamide formation minimize side reactions .
- Catalyst use : Palladium-based catalysts for cross-coupling reactions between heterocyclic intermediates .
- Reaction monitoring : TLC or in-line UV spectroscopy to track progress and terminate reactions at optimal conversion .
Q. How should discrepancies in biological activity data across different assays be addressed?
Contradictions may arise from:
- Purity variations : Re-test compound purity via HPLC and exclude batches with <95% purity .
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa may show divergent responses) .
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .
Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Analog synthesis : Modify substituents on the oxazole, pyrazole, or pyrazine rings (e.g., replace methyl groups with halogens or bulky substituents) .
- Biological testing : Screen analogs against target proteins (e.g., kinases, GPCRs) to identify critical functional groups .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding modes and guide rational design .
Q. How can researchers resolve conflicting data regarding the compound’s selectivity for a specific receptor subtype?
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-labeled antagonists) to measure IC50 values under standardized conditions .
- Mutagenesis studies : Engineer receptor mutants to pinpoint binding residues and validate interactions .
- Cross-screening : Test against related receptors (e.g., compare activity across adenosine A1 vs. A2A subtypes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
